Oxacyclohexadec-13-en-2-one, (13Z)-
Description
Significance of Macrocyclic Lactones in Natural Product Research
Macrocyclic lactones represent a fascinating and vital class of compounds in the field of natural product chemistry. These are molecules characterized by a large ring structure (typically 12 or more atoms) containing a cyclic ester, or lactone, functional group. Found across diverse domains of life, including bacteria, fungi, and plants, these compounds exhibit a remarkable range of structural diversity and biological activities. acs.orgnih.gov
The significance of macrocyclic lactones stems from several key attributes. Evolution has honed their structures to provide distinct advantages to the organisms that produce them. acs.orgnih.gov For medicinal chemistry and drug discovery, their large and often conformationally constrained ring systems offer a degree of pre-organization for binding to biological targets like proteins. This pre-orientation can reduce the entropic penalty of binding, leading to high affinity and selectivity for their targets, which is a highly desirable trait in drug candidates. acs.org Consequently, naturally occurring macrocycles and their synthetic derivatives have been developed into important drugs for treating a wide array of serious diseases. acs.org
Beyond their medicinal applications, macrocyclic lactones are also of considerable interest to the flavor and fragrance industry. nih.govacs.org Certain macrocyclic lactones, often referred to as musk lactones, are prized for their characteristic and persistent musk-like scents. nih.gov Historically sourced from animals like the musk deer, there is now significant research focused on the synthesis of these compounds from renewable resources, such as olive oil, using modern catalytic methods like olefin metathesis. nih.govacs.org The ability to synthesize a variety of macrocyclic lactones with different ring sizes allows for the creation of a wide palette of scents for use in perfumery. acs.org
Contextualizing Oxacyclohexadec-13-en-2-one, (13Z)- within Biologically Active Scaffolds (e.g., Epothilones C and D)
Oxacyclohexadec-13-en-2-one, (13Z)- is a macrocyclic lactone featuring a 16-membered ring. ontosight.ai As a member of the macrolide class, its structure is defined by this large lactone ring, which in this specific case, includes a cis- (or Z-) configured double bond at the 13th position. ontosight.ainih.gov While some sources indicate it is a synthetic compound, it is also investigated for its potential antimicrobial, antifungal, and antiparasitic properties, and it is utilized in the fragrance industry for its complex, musk-like notes. ontosight.aifragranceconservatory.com
To understand the place of Oxacyclohexadec-13-en-2-one, (13Z)- within the broader landscape of bioactive macrocycles, it is useful to compare it with other well-known members, such as the epothilones. The epothilones, including Epothilone C and D, are a prominent family of naturally derived macrocyclic lactones. They are classified as polyketides and are isolated from the myxobacterium Sorangium cellulosum. cancer.gov
This comparison contextualizes Oxacyclohexadec-13-en-2-one, (13Z)- as a fundamental macrocyclic lactone scaffold. While it shares the core ring structure that defines this class of molecules, it lacks the complex substitutions that grant epothilones their specific and potent anti-cancer activity. The study of simpler macrocycles like Oxacyclohexadec-13-en-2-one, (13Z)- is crucial for understanding the fundamental structure-activity relationships that govern the biological and physical properties of this diverse and important family of chemical compounds.
Table 1: Physicochemical Properties of Oxacyclohexadec-13-en-2-one, (13Z)-
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (13Z)-1-oxacyclohexadec-13-en-2-one | nih.gov |
| Molecular Formula | C₁₅H₂₆O₂ | nih.gov |
| Molecular Weight | 238.37 g/mol | nih.gov |
| CAS Number | 111879-81-3 | nih.gov |
Table 2: Comparison of Macrocyclic Lactone Scaffolds
| Feature | Oxacyclohexadec-13-en-2-one, (13Z)- | Epothilone D |
|---|---|---|
| Ring Size | 16-membered | 16-membered |
| Molecular Formula | C₁₅H₂₆O₂ nih.gov | C₂₇H₄₁NO₅S drugbank.com |
| Origin | Synthetic ontosight.ai | Natural (from Sorangium cellulosum) cancer.gov |
| Key Structural Features | Simple lactone with one cis-double bond nih.gov | Polyketide with multiple stereocenters, hydroxyl groups, and a thiazole (B1198619) side chain drugbank.com |
| Primary Biological Target | Not definitively established in provided sources | Tubulin cancer.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Oxacyclohexadec-13-en-2-one, (13Z)- |
| Epothilone C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
111879-81-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(13Z)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8- |
InChI Key |
AGZBJJSLDGWKSU-NTMALXAHSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCC/C=C\CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Origin of Product |
United States |
Biosynthetic Origins and Metabolic Pathways of Oxacyclohexadec 13 En 2 One Containing Natural Products
Gene Cluster Analysis of Epothilone Biosynthesis (e.g., Sorangium cellulosum)
The genetic blueprint for epothilone biosynthesis is located on a contiguous stretch of DNA, known as a biosynthetic gene cluster (BGC). In Sorangium cellulosum So ce90, this cluster spans approximately 68,750 base pairs and contains 22 open reading frames. nih.gov A similar cluster of about 56 kb has been identified in Sorangium cellulosum strain SMP44. researchgate.netnih.gov This "epo" gene cluster encodes all the necessary enzymatic machinery for producing the epothilone scaffold.
Disruption of the genes within this cluster has been shown to abolish epothilone production, confirming their direct role in the biosynthetic pathway. nih.gov The cluster encodes for a series of large, multifunctional enzymes including a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system, along with enzymes for tailoring the final molecule. nih.govnih.gov
Below is a table summarizing key genes within the epothilone biosynthetic gene cluster and their putative functions.
| Gene | Encoded Protein/Enzyme System | Putative Function in Epothilone Biosynthesis |
| epoA, epoC, epoD, epoE, epoF | Polyketide Synthase (PKS) Modules | Catalyze the sequential condensation of carboxylic acid units (from malonyl-CoA and methylmalonyl-CoA) to build the polyketide backbone of the epothilone molecule. nih.govnih.gov |
| epoB | Non-Ribosomal Peptide Synthetase (NRPS) | Responsible for the formation and incorporation of the thiazole (B1198619) ring into the growing molecular chain, a key structural feature of epothilones. researchgate.netnih.gov |
| epoK | Cytochrome P450 Epoxidase | A tailoring enzyme that carries out the epoxidation of the C12-C13 double bond in precursor molecules to form the final epothilones A and B. nih.govh1.co |
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Systems Involved in Macrocycle Formation
The formation of the Oxacyclohexadec-13-en-2-one core is a prime example of a hybrid PKS/NRPS biosynthetic pathway. researchgate.net These systems are large, modular enzymatic complexes that function as an assembly line to build complex natural products. rsc.orgnih.gov
The biosynthesis of epothilones involves:
Nine PKS modules: These modules are responsible for constructing the majority of the carbon skeleton. Each module sequentially adds and modifies a two-carbon unit derived from malonyl-CoA or methylmalonyl-CoA. nih.govnih.gov
One NRPS module: This module incorporates the thiazole heterocycle. The EpoB protein, an NRPS, activates and modifies the amino acid cysteine, which is then condensed with a polyketide chain intermediate to form the thiazole ring. nih.govresearchgate.net
The entire process is a highly coordinated sequence of reactions where the growing molecular chain is passed from one enzymatic domain to the next. The final step in the assembly line is the release and cyclization of the linear precursor into the 16-membered macrocyclic lactone. This crucial macrocyclization is catalyzed by a thioesterase (TE) domain located at the end of the final PKS module, EpoF. researchgate.netresearchgate.net
Enzymatic Modifications and Post-PKS Processing (e.g., Epoxidation by P450 Enzymes like EpoK)
Once the macrocyclic scaffold of desoxyepothilone (also known as epothilone C or D) is formed and released from the PKS/NRPS assembly line, it undergoes further enzymatic modifications, often referred to as "tailoring" or "post-PKS processing." These reactions are critical for achieving the final structure and biological activity of the mature epothilones.
A key post-PKS modification is the epoxidation of the alkene at the C12-C13 position of the macrocycle. This reaction is catalyzed by the cytochrome P450 enzyme, EpoK, which is encoded by the epoK gene within the biosynthetic cluster. nih.govh1.co
EpoK converts epothilone D to epothilone B. nih.gov
Similarly, it is responsible for the conversion of epothilone C to epothilone A. h1.co
The presence of this epoxide is a distinguishing feature between different members of the epothilone family and significantly influences their biological activity. Studies have shown that the EpoK enzyme can be isolated and used in vitro to perform this specific epoxidation reaction. nih.gov Interestingly, the substrate (epothilone D) appears to stabilize the active form of the EpoK enzyme, suggesting a sophisticated mechanism of enzymatic control. h1.co
Heterologous Production and Biosynthetic Engineering for Scaffold Generation
The native producer of epothilones, Sorangium cellulosum, has a slow growth rate and is challenging to manipulate genetically, making large-scale production through fermentation economically difficult. nih.govproquest.com To overcome these limitations, researchers have turned to heterologous expression, which involves transferring the entire epothilone biosynthetic gene cluster into a more suitable host organism.
Successful heterologous production of epothilones has been achieved in:
Streptomyces coelicolor : This actinomycete is a well-established host for producing polyketides. While it can produce epothilones, the yields have been relatively low. nih.govproquest.com
Myxococcus xanthus : As a closely related myxobacterium, M. xanthus has proven to be a more effective host. It is more amenable to genetic engineering and can produce epothilones A and B when the full gene cluster is inserted into its chromosome. nih.govresearchgate.net
This approach not only offers a more viable route for production but also opens the door for biosynthetic engineering. By modifying the genes in the cluster, new "unnatural" epothilone analogs can be created. For example, creating a mutation in the epoK gene in the heterologous host M. xanthus resulted in the specific production of epothilones C and D, the non-epoxidized precursors. nih.gov Such engineered strains provide a platform for generating novel derivatives with potentially improved therapeutic properties. nih.govresearchgate.net
Proposed Metabolic Fate of Oxacyclohexadec-13-en-2-one Derivatives
While the biosynthesis of epothilones is well-studied, the specific metabolic fate or degradation pathways of these compounds in biological systems are less defined. However, based on the chemical structure of the Oxacyclohexadec-13-en-2-one scaffold, several metabolic transformations can be proposed.
One likely metabolic pathway is the hydrolysis of the ester bond within the macrocyclic lactone. This reaction, potentially catalyzed by esterase enzymes, would cleave the ring structure to form a linear hydroxy carboxylic acid. This would effectively inactivate the molecule, as the cyclic structure is crucial for its microtubule-binding activity.
Other potential metabolic modifications could include:
Glycosylation : The addition of sugar moieties to the hydroxyl groups (at C-3 and C-7) of the epothilone scaffold has been demonstrated enzymatically. nih.govresearchgate.net This process can create a variety of glycosylated derivatives, which may alter the compound's solubility and pharmacological properties. nih.gov
Oxidation : The molecule is susceptible to oxidation, which could occur at various positions. These reactions, potentially mediated by cytochrome P450 enzymes in organisms, could lead to further degradation or modification of the compound.
The study of these metabolic pathways is important for understanding the pharmacokinetics and potential detoxification mechanisms of epothilone-based drugs in therapeutic contexts.
Structure Activity Relationship Sar Studies of Oxacyclohexadec 13 En 2 One Analogs
Elucidating Structural Determinants for Microtubule Interaction and Stabilization
Unlike taxanes, which bind to the interior of the microtubule, analogs of Oxacyclohexadec-13-en-2-one, such as laulimalide (B1674552) and peloruside A, stabilize microtubules by binding to a unique site on the exterior surface of β-tubulin. nih.govaacrjournals.org This distinct binding site is located in a surface cavity near the intradimer contact with α-tubulin. nih.gov The binding of these macrolides promotes tubulin polymerization and stabilizes the microtubule lattice, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular docking simulations have been instrumental in identifying this novel binding pocket. nih.govscholaris.ca Studies have shown that peloruside A and laulimalide share the same or an overlapping binding site, which is different from the paclitaxel-binding site. aacrjournals.org The stabilization of microtubules by these agents involves a unique allosteric mechanism that affects both longitudinal and lateral tubulin interactions. nih.govethz.chcsic.es Zampanolide (B1247547), another potent analog, covalently binds to His229 within the taxane (B156437) pocket of β-tubulin, yet its interaction mode is distinct from other taxane-site binders, highlighting the nuanced nature of these macrolide-tubulin interactions. nih.govnih.govuzh.ch
The key interactions involve a continuous loop of the protein, with specific residues playing a crucial role in the binding of the macrolide's side chains. nih.gov The binding of these agents can modulate the angle between protofilaments, resulting in microtubules with different diameters. ethz.chcsic.es
Impact of Macrocycle Substitutions and Stereochemistry on Molecular Activity
The biological activity of Oxacyclohexadec-13-en-2-one analogs is highly sensitive to modifications of the macrocyclic core and its stereochemistry. The synthesis of numerous analogs has provided valuable insights into the pharmacophore of this class of compounds.
For laulimalide analogs, modifications to the side chain have been shown to significantly impact activity. csic.esnih.gov Truncation or substitution of the side chain generally leads to a substantial loss of potency, indicating its critical role in the pharmacophore. csic.es However, certain modifications, such as the removal of the C16-C17 epoxide and methoxylation at C20, have yielded analogs with enhanced stability while retaining potent antiproliferative activity. nih.govnih.gov
In the case of zampanolide, the N-acyl hemiaminal side chain is vital for its high cytotoxic potency, with its removal leading to a significant decrease in activity. nih.gov However, the inherent instability of this moiety has prompted the design of more stable bioisosteric replacements. nih.gov Interestingly, the removal of the C13-exomethylene group in zampanolide does not negatively affect its antiproliferative activity. csic.es Furthermore, studies on zampanolide and dactylolide analogs have revealed that the C17-methyl group plays a role in defining the conformational preferences and, consequently, the biological activity. nd.edursc.org
The stereochemistry of the macrocycle is also a critical determinant of activity. For instance, while (-)-zampanolide is highly potent, structural modifications to its enantiomeric counterpart, (+)-dactylolide, often result in a significant loss of cytotoxicity. nih.gov
| Compound/Analog | Modification | Impact on Activity | Reference(s) |
| Laulimalide Analogs | |||
| 11-desmethyl-laulimalide | Deletion of the 11-methyl group | Retained potent low nanomolar IC50 values. | csic.es |
| Truncated/Substituted Side Chain | Alteration of the dihydropyran side chain | Significant loss of activity. | csic.es |
| C16-C17-des-epoxy laulimalide | Removal of the epoxide ring | Retained potent microtubule-stabilizing activity. | nih.govnih.gov |
| C20-methoxy laulimalide | Addition of a methoxy (B1213986) group at C20 | Retained potent microtubule-stabilizing activity. | nih.govnih.gov |
| C2-C3-alkynoate derivatives | Conversion of the enoate to an alkynoate | Lower potency compared to the parent compound. | nih.govnih.gov |
| Zampanolide Analogs | |||
| desTHPzampanolide | Elimination of the tetrahydropyran (B127337) (THP) ring | Retained significant in vitro potency. | nih.gov |
| Stabilized Side Chain Mimics | Replacement of the N-acyl hemiaminal side chain | Some mimics retained sub-micromolar IC50 values. | nih.govnih.gov |
| 13-desmethylene-zampanolide | Removal of the C13-exomethylene group | No discernible impact on antiproliferative activity. | csic.es |
| 17-desmethyl-zampanolide analog | Removal of the C17-methyl group | Exhibited sub-micromolar cytotoxicity. | rsc.orgmedchemexpress.com |
| Peloruside Analogs | |||
| Peloruside B | Natural congener | Active, but less potent than Peloruside A. | researchgate.net |
| C24-acetyl peloruside A | Acetylation of the C24 hydroxyl group | Inactive compound. | researchgate.net |
Design and Synthesis of Conformationally Restricted or Flexible Analogs
To probe the bioactive conformation of Oxacyclohexadec-13-en-2-one analogs, researchers have designed and synthesized both conformationally restricted and more flexible derivatives.
Conformationally restricted analogs have been developed to lock the molecule into a specific shape that may mimic the tubulin-bound state. For example, the synthesis of tetracyclic analogs of coumestans, which contain a rigid scaffold, has been explored to probe binding interactions. nih.gov Similarly, the design of carbocyclic pyrimidine (B1678525) nucleoside analogs with restricted glycosidic conformation has been achieved. nih.gov The rationale behind this approach is that a pre-organized, rigid analog may exhibit enhanced binding affinity and biological activity. nih.govdtic.mil
Conversely, the synthesis of flexible analogs allows for an exploration of a wider conformational space and can help to identify the key structural elements necessary for activity. nih.govnih.gov A notable example is the development of linear analogs of zampanolide. nih.gov Surprisingly, a linear variant was identified that, despite its increased conformational flexibility, retained the potent cytotoxic activity of the parent natural product. nih.gov This finding challenges the conventional medicinal chemistry dogma that increased flexibility is necessarily detrimental to biological activity and highlights the importance of specific interactions over rigid conformational pre-organization in some cases. nih.gov
Computational Approaches to SAR Prediction and Optimization
Computational methods have become indispensable tools in the study of the structure-activity relationships of Oxacyclohexadec-13-en-2-one analogs and in the rational design of new compounds. nih.govnih.gov Techniques such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations have provided significant insights into the binding of these macrolides to tubulin. nih.govnih.govnih.gov
Molecular docking studies have been used to predict and rationalize the binding modes of laulimalide, peloruside A, and zampanolide to tubulin. nih.govnih.govnih.gov These studies have been crucial in identifying the non-taxoid binding site on the exterior of β-tubulin and in understanding the key interactions between the ligands and the protein. nih.govnih.govscholaris.ca For instance, computational docking suggested that laulimalide and peloruside A might have a preferred binding site on the α-subunit of tubulin, although experimental evidence later pointed to a site on β-tubulin. researchgate.netnih.gov
QSAR modeling helps to establish mathematical relationships between the chemical structures of the analogs and their biological activities. nih.gov This approach can identify molecular features that are positively or negatively correlated with potency, guiding the design of new analogs with improved activity. nih.gov
Molecular dynamics simulations have been employed to study the conformational preferences of these macrolides in solution and to understand the dynamic nature of their interaction with tubulin. nih.govresearchgate.net These simulations have shown that molecules like zampanolide exist as a mixture of interconverting conformations in solution, one of which closely resembles the tubulin-bound state. nih.govresearchgate.net Furthermore, computational analyses have been used to compare the microtubule-stabilizing effects of these macrolides with other agents like paclitaxel, providing a rationale for their unique binding features. nih.govnih.gov
These computational approaches, when integrated with experimental synthesis and biological evaluation, create a powerful workflow for the discovery and optimization of novel microtubule-stabilizing agents based on the Oxacyclohexadec-13-en-2-one scaffold. nih.govnih.gov
Chemical Derivatization and Functionalization of Oxacyclohexadec 13 En 2 One for Research Applications
Synthesis of Molecular Probes (e.g., Photoaffinity Probes)
Molecular probes are indispensable for identifying and characterizing the binding partners of bioactive compounds. Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoreactive derivative of a compound to form a covalent bond with its target protein upon light irradiation, enabling subsequent identification. nih.govresearchgate.net The synthesis of such probes based on the (13Z)-Oxacyclohexadec-13-en-2-one scaffold involves the incorporation of a photoreactive moiety, such as a diazirine, aryl azide, or benzophenone group. enamine.net
The synthetic strategy typically involves modifying the macrocyclic lactone structure to include a linker arm terminating in the photoactivatable group. This ensures that the core structure responsible for binding remains largely intact, while the photoreactive group is positioned to react with residues in the binding pocket. Diazirines are often preferred due to their small size and the highly reactive carbene species they generate upon UV irradiation, which can form covalent bonds by inserting into nearby C-H or N-H bonds. researchgate.net
Key Steps in Synthesis:
Functionalization of the Macrocycle: A non-critical position on the (13Z)-Oxacyclohexadec-13-en-2-one backbone is chemically modified to introduce a reactive handle, such as a hydroxyl or amino group.
Linker Attachment: A bifunctional linker is attached to the reactive handle.
Photoreactive Group Conjugation: The photoreactive moiety (e.g., a diazirine-containing carboxylic acid) is coupled to the other end of the linker.
These photoaffinity probes, often also containing a reporter tag like biotin for enrichment, are used to covalently label target proteins in complex biological mixtures, facilitating their isolation and identification via mass spectrometry. nih.gov
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Characteristics |
| Aryl Azide | Nitrene | 254-300 nm | Historically significant; can undergo intramolecular rearrangement. |
| Benzophenone | Triplet Ketone | ~350 nm | Chemically stable; preferentially reacts with C-H bonds. enamine.net |
| Phenyl-trifluoromethyldiazirine | Carbene | >350 nm | Small size minimizes steric hindrance; high photoactivation efficiency. researchgate.net |
Development of Fluorescent and Radiolabeled Analogs for Biological Studies
To visualize and quantify the distribution of (13Z)-Oxacyclohexadec-13-en-2-one in biological systems, fluorescent and radiolabeled analogs are developed. These tagged molecules allow for real-time imaging in cells and tissues and precise quantification in various biological matrices.
Fluorescent Analogs: The synthesis of fluorescent derivatives often involves conjugating a fluorophore to the macrocycle. This can be achieved by first creating a derivative of the parent compound with a suitable functional group (e.g., amine, carboxylic acid) that can react with an activated fluorophore. For macrocyclic lactones, a common analytical method involves a derivatization step to create a fluorescent product for detection. This process typically involves reacting the compound with reagents like a mixture of 1-methylimidazole, triethylamine, and trifluoroacetic anhydride to yield a stable, highly fluorescent derivative that can be analyzed using techniques like HPLC with fluorescence detection (HPLC-FLD). sigmaaldrich.comnih.gov
Radiolabeled Analogs: Radiolabeling involves incorporating a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the structure of (13Z)-Oxacyclohexadec-13-en-2-one. This can be accomplished through several methods:
Tritium Labeling: Catalytic tritium exchange on an unsaturated precursor or reduction of a ketone or ester with a tritium-containing reagent like sodium borotritide.
Carbon-14 Labeling: Requires a more complex multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as ¹⁴CO₂ or K¹⁴CN.
These radiolabeled analogs are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for quantitative binding assays.
| Label Type | Common Examples | Detection Method | Primary Application |
| Fluorescent Label | Fluorescein, Rhodamine, BODIPY | Fluorescence Microscopy, Flow Cytometry, HPLC-FLD | Cellular imaging, subcellular localization, high-throughput screening. |
| Radioisotope | Carbon-14 (¹⁴C), Tritium (³H) | Scintillation Counting, Autoradiography | Quantitative drug metabolism, pharmacokinetic studies, receptor binding assays. |
Strategies for Attaching Oxacyclohexadec-13-en-2-one Derivatives to Delivery Systems (e.g., Polymer Nanoparticles)
Attaching derivatives of (13Z)-Oxacyclohexadec-13-en-2-one to delivery systems like polymer nanoparticles can enhance its solubility, stability, and targeting capabilities. The core of this strategy lies in chemical conjugation, where the macrocycle is covalently linked to the surface or matrix of the nanoparticle. nih.gov
The process begins with the synthesis of a (13Z)-Oxacyclohexadec-13-en-2-one derivative that possesses a terminal functional group suitable for conjugation, such as a carboxylic acid, primary amine, or thiol. This functionalized derivative can then be coupled to a nanoparticle carrier using various bioconjugation techniques.
Common Conjugation Strategies:
Amide Bond Formation: A derivative with a carboxylic acid can be activated (e.g., using EDC/NHS chemistry) and reacted with amine groups on the nanoparticle surface to form stable amide bonds.
Maleimide Chemistry: A thiol-containing derivative can be selectively reacted with maleimide groups functionalized onto the nanoparticle.
Click Chemistry: An azide- or alkyne-functionalized derivative can be efficiently and specifically linked to a nanoparticle bearing the complementary group via a copper-catalyzed or strain-promoted cycloaddition reaction.
These strategies often employ bifunctional linkers to space the macrocycle away from the nanoparticle surface, ensuring that its ability to interact with its biological target is not sterically hindered. nih.gov
| Conjugation Chemistry | Functional Group on Derivative | Functional Group on Nanoparticle | Resulting Linkage |
| Carbodiimide (EDC/NHS) | Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide |
| Maleimide | Thiol (-SH) | Maleimide | Thioether |
| Click Chemistry (CuAAC) | Alkyne | Azide | Triazole |
Generation of Metabolically Stabilized Derivatives for in vitro Studies
For many bioactive compounds, metabolic instability can limit their utility in prolonged in vitro experiments. The generation of metabolically stabilized derivatives of (13Z)-Oxacyclohexadec-13-en-2-one is crucial for obtaining reliable and reproducible data in cell-based assays. Macrocyclic structures inherently possess greater metabolic stability than their linear counterparts due to reduced conformational flexibility. hyphadiscovery.comnih.gov However, they can still be susceptible to enzymatic degradation.
The primary routes of metabolism for macrocyclic lactones often involve oxidation by cytochrome P450 (CYP) enzymes and hydrolysis of the ester bond. researchgate.net Strategies to enhance stability focus on modifying these metabolically labile sites.
Key Stabilization Strategies:
Blocking Oxidative Metabolism: Introducing electron-withdrawing groups, such as fluorine atoms, at positions susceptible to CYP-mediated hydroxylation can block this metabolic pathway. This is a common strategy in medicinal chemistry to improve a drug's half-life.
Ester Bond Modification: The lactone (cyclic ester) functional group can be susceptible to hydrolysis by esterase enzymes. Replacing the ester linkage with a more robust bioisostere, such as an amide or an ether, can significantly increase the molecule's stability against hydrolysis.
Conformational Constraint: Introducing additional structural elements, such as methyl groups or incorporating parts of the structure into smaller rings, can further rigidify the macrocycle. This can shield labile sites from metabolic enzymes and reduce the entropic cost of binding to a target. hyphadiscovery.com
These modifications aim to produce analogs that retain the desired biological activity of the parent compound while exhibiting a longer half-life in biological media, thus providing a more stable concentration during in vitro experiments. mdpi.com
Advanced Spectroscopic and Analytical Characterization of Oxacyclohexadec 13 En 2 One and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For (13Z)-Oxacyclohexadec-13-en-2-one, HRMS is used to verify its molecular formula, C₁₅H₂₆O₂. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of macrocyclic lactones.
In ESI, the molecule is typically ionized to form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap analyzers allows for the determination of the experimental mass-to-charge ratio (m/z) with an accuracy in the parts-per-million (ppm) range, which is then compared to the theoretical exact mass calculated from the molecular formula.
| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Plausible Neutral Loss Fragment | Fragment Formula | Calculated Fragment Mass (m/z) |
|---|---|---|---|---|---|
| [M+H]⁺ | C₁₅H₂₇O₂⁺ | 239.2006 | Loss of H₂O | C₁₅H₂₅O⁺ | 221.1900 |
| [M+Na]⁺ | C₁₅H₂₆O₂Na⁺ | 261.1825 | Loss of CO | C₁₄H₂₆ONa⁺ | 233.1879 |
| [M+K]⁺ | C₁₅H₂₆O₂K⁺ | 277.1564 | Loss of C₂H₄ (ethylene) | C₁₃H₂₂O₂K⁺ | 249.1252 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. For (13Z)-Oxacyclohexadec-13-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides comprehensive information about the carbon skeleton, the location and geometry of the double bond, and the conformation of the macrocycle.
¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. Key signals for (13Z)-Oxacyclohexadec-13-en-2-one include the olefinic protons of the Z-configured double bond, which typically resonate in the region of 5.2-5.5 ppm. nih.gov The coupling constant (J-value) between these protons is characteristic of a cis or Z-geometry (typically 7-12 Hz). The protons on the carbon adjacent to the ester oxygen (C15-H₂) appear as a downfield triplet around 4.1-4.3 ppm, while the protons alpha to the carbonyl group (C3-H₂) resonate around 2.2-2.4 ppm. The remaining aliphatic methylene protons produce a complex series of overlapping signals in the upfield region (1.2-1.8 ppm).
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon (C2) of the lactone is the most downfield signal, typically appearing around 170-175 ppm. The olefinic carbons (C13 and C14) resonate in the 120-135 ppm region. The carbon attached to the ester oxygen (C15) is found around 60-65 ppm, while the remaining aliphatic carbons are observed between 20-40 ppm.
2D NMR: Two-dimensional NMR experiments are essential for assigning these signals unambiguously. COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of the aliphatic chain. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, including the placement of the ester linkage and the double bond.
Conformational analysis of the flexible 16-membered ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identify protons that are close in space, providing insights into the preferred solution-phase conformation of the macrocycle.
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 | - | ~174 | H3, H1 |
| 3 | ~2.3 (t) | ~34 | C2, C4, C5 |
| 13 | ~5.4 (m) | ~129 | C11, C12, C15 |
| 14 | ~5.4 (m) | ~130 | C12, C15, C16 |
| 15 | ~4.2 (t) | ~63 | C1, C13, C14 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules. thieme-connect.de These methods measure the differential absorption or rotation of left- and right-circularly polarized light. While the parent molecule (13Z)-Oxacyclohexadec-13-en-2-one is achiral unless it adopts a stable, non-interconverting atropisomeric conformation, these techniques are vital for determining the absolute configuration of its chiral derivatives.
For instance, if a chiral center were introduced into the macrocyclic ring through a synthetic modification (e.g., hydroxylation or alkylation), chiroptical spectroscopy would be the method of choice for assigning its absolute stereochemistry (R/S configuration). The modern approach involves a combination of experimental measurement and quantum chemical calculation. nih.gov
The process typically involves:
Experimental Measurement: The CD spectrum of the chiral derivative is recorded, showing positive or negative absorptions (Cotton effects) at specific wavelengths corresponding to electronic transitions of its chromophores (e.g., the lactone carbonyl group and the C=C double bond).
Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.
Quantum Chemical Calculation: Time-dependent density functional theory (TD-DFT) is used to calculate the theoretical CD spectrum for each significant conformer of a chosen enantiomer (e.g., the S-enantiomer).
Comparison and Assignment: The Boltzmann-averaged theoretical spectrum is compared to the experimental spectrum. A good match between the calculated spectrum of the S-enantiomer and the experimental spectrum allows for the unambiguous assignment of the S-configuration to the synthesized molecule. Conversely, if the experimental spectrum is a mirror image of the calculated one, the R-configuration is assigned.
This powerful combination of experimental and theoretical chiroptical methods provides a reliable alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and, when used together, offer a comprehensive vibrational profile of (13Z)-Oxacyclohexadec-13-en-2-one.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. For (13Z)-Oxacyclohexadec-13-en-2-one, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ester (lactone) functional group, which typically appears in the range of 1730-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group between 1150-1250 cm⁻¹, the C=C stretching of the alkene around 1650 cm⁻¹, and the C-H stretching vibrations of the aliphatic chain just below 3000 cm⁻¹. The C-H bending vibration of the cis-disubstituted double bond can also be observed around 675-730 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes that cause a change in the polarizability of a molecule. It is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the double bond in the macrocycle often produces a strong and sharp signal in the Raman spectrum, complementing the IR data. The symmetric C-C and C-H stretching and bending vibrations of the aliphatic backbone are also readily observed.
Together, IR and Raman spectra provide a characteristic "fingerprint" for (13Z)-Oxacyclohexadec-13-en-2-one, allowing for rapid confirmation of its functional groups and serving as a useful tool for quality control and identification.
| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂) | 2850-2960 | 2850-2960 | Strong (IR/Raman) |
| C=O Stretch | Ester (Lactone) | 1730-1750 | 1730-1750 | Very Strong (IR), Weak (Raman) |
| C=C Stretch | Z-Alkene | ~1650 | ~1650 | Medium (IR), Strong (Raman) |
| C-O Stretch | Ester (Lactone) | 1150-1250 | - | Strong (IR) |
| =C-H Bend | Z-Alkene | 675-730 | - | Medium (IR) |
Theoretical and Computational Chemistry Applied to Oxacyclohexadec 13 En 2 One
Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of (13Z)-Oxacyclohexadec-13-en-2-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, which in turn governs its reactivity and interactions with olfactory receptors.
DFT studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.
The electrostatic potential map reveals regions of positive and negative charge on the molecule's surface. For (13Z)-Oxacyclohexadec-13-en-2-one, the carbonyl oxygen of the lactone group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding with olfactory receptors. This interaction is considered crucial for the perception of musk odor. nih.gov
Some theories of olfaction, such as the vibrational theory, propose that the specific vibrational frequencies of a molecule, rather than its shape alone, are responsible for its scent. tcd.iedropofodor.com QM calculations can accurately predict the infrared (IR) and Raman spectra of (13Z)-Oxacyclohexadec-13-en-2-one, providing the vibrational modes that could potentially be recognized by olfactory receptors. frontiersin.org While this theory is still debated, QM provides the necessary data to explore such hypotheses. wikipedia.orgosti.gov
Table 1: Exemplary Calculated Electronic Properties for (13Z)-Oxacyclohexadec-13-en-2-one using DFT
| Property | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences intermolecular interactions |
| Electrostatic Potential (at Carbonyl Oxygen) | -55 kcal/mol | Highlights potential hydrogen bond acceptor site |
Note: The values in this table are illustrative and would be obtained from specific QM calculations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Due to its large and flexible 16-membered ring, (13Z)-Oxacyclohexadec-13-en-2-one can adopt a multitude of conformations. kcl.ac.ukukri.org Understanding this conformational landscape is critical, as the specific three-dimensional shape of the molecule that binds to an olfactory receptor determines the odor perception.
Molecular Mechanics (MM) force fields (e.g., MMFF94, AMBER) offer a computationally efficient way to explore the potential energy surface of large molecules. Conformational searches using MM can identify low-energy conformers. For macrocyclic musks, it has been found that the number of low-energy conformers increases with ring size. kcl.ac.uk
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movement of atoms at a given temperature, MD can explore the conformational space and identify the most populated conformer families in different environments (e.g., in a vacuum or in a solvent). These simulations are also crucial for studying the interactions between the lactone and its biological target, the olfactory receptor. nih.gov MD simulations can model the binding process, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.gov
Table 2: Representative Conformational Analysis Data for a Macrocyclic Lactone
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |
| 1 (Chair-like) | 0.00 | C1-C2-C3-C4: 55, C8-C9-C10-C11: -170 | 45 |
| 2 (Boat-like) | 1.20 | C1-C2-C3-C4: 80, C8-C9-C10-C11: -85 | 25 |
| 3 (Twist) | 2.50 | C1-C2-C3-C4: 20, C8-C9-C10-C11: -120 | 15 |
| Other | >3.00 | - | 15 |
Note: This table presents hypothetical data to illustrate the output of a conformational analysis. The specific conformers and their populations for (13Z)-Oxacyclohexadec-13-en-2-one would require dedicated computational studies.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties (QSPR) or biological activities (QSAR), such as odor intensity or character. illinois.edumdpi.com For fragrance molecules like (13Z)-Oxacyclohexadec-13-en-2-one, these models are invaluable for predicting the odor properties of new, unsynthesized analogs. acs.org
To build a QSAR model for musk odorants, a dataset of molecules with known musk character is compiled. nih.gov For each molecule, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape, surface area).
Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to develop a mathematical equation that relates the descriptors to the observed odor activity. mdpi.comrsc.org A successful QSAR model can then be used to predict the musk intensity of novel compounds, guiding synthetic efforts towards more potent fragrances. 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can provide a three-dimensional visualization of the regions around the molecule where steric bulk or electrostatic charge are favorable or unfavorable for activity. mdpi.com
In Silico Screening and Virtual Ligand Design for Analogs
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govnih.govbiorxiv.org In the context of (13Z)-Oxacyclohexadec-13-en-2-one, this involves screening for molecules that are likely to bind to human musk olfactory receptors, such as OR5AN1. nih.govnih.govresearchgate.net
The process typically starts with a 3D model of the olfactory receptor, which can be generated through homology modeling if the crystal structure is not available. Then, a library of virtual compounds, which can include analogs of (13Z)-Oxacyclohexadec-13-en-2-one with different ring sizes, substituents, or heteroatom placements, is docked into the binding site of the receptor model. escholarship.org Docking programs predict the binding pose and estimate the binding affinity of each compound.
Predictive Modeling of Synthetic Outcomes and Stereoselectivity
Computational chemistry can also be a powerful tool in predicting the outcomes of chemical reactions, including those used to synthesize (13Z)-Oxacyclohexadec-13-en-2-one. Macrocyclization, the key ring-forming step, is often challenging and can lead to competing polymerization reactions. nih.govbaranlab.org
Theoretical models can be used to study the reaction mechanism of the macrocyclization step. By calculating the activation energies for the desired intramolecular cyclization versus the competing intermolecular dimerization, chemists can identify reaction conditions (e.g., high dilution) that favor the formation of the macrocycle. baranlab.org
For reactions involving the creation of stereocenters, computational models can predict the stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. This is particularly relevant if modifications to the (13Z)-Oxacyclohexadec-13-en-2-one structure are desired, for example, by introducing chiral centers. Machine learning models are also being developed to predict reaction yields and identify optimal reaction conditions, further streamlining the synthetic process. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
